molecular formula C28H28N2 B10913702 3,5-bis(3,4-dimethylphenyl)-1-(4-ethenylbenzyl)-1H-pyrazole

3,5-bis(3,4-dimethylphenyl)-1-(4-ethenylbenzyl)-1H-pyrazole

Cat. No.: B10913702
M. Wt: 392.5 g/mol
InChI Key: NBRPRDKOIORFOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-BIS(3,4-DIMETHYLPHENYL)-1-(4-VINYLBENZYL)-1H-PYRAZOLE is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of two 3,4-dimethylphenyl groups and a 4-vinylbenzyl group attached to the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-BIS(3,4-DIMETHYLPHENYL)-1-(4-VINYLBENZYL)-1H-PYRAZOLE typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for such compounds may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce corresponding amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biological research, pyrazole derivatives are often studied for their potential pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.

Medicine

This compound may be investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, such compounds can be used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 3,5-BIS(3,4-DIMETHYLPHENYL)-1-(4-VINYLBENZYL)-1H-PYRAZOLE would depend on its specific application. In pharmacology, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    3,5-Diphenyl-1H-pyrazole: Lacks the dimethyl and vinylbenzyl groups.

    3,5-Bis(4-methoxyphenyl)-1H-pyrazole: Contains methoxy groups instead of methyl groups.

    1-(4-Vinylbenzyl)-3,5-diphenyl-1H-pyrazole: Similar structure but without the dimethyl substitutions.

Uniqueness

The presence of the 3,4-dimethylphenyl and 4-vinylbenzyl groups in 3,5-BIS(3,4-DIMETHYLPHENYL)-1-(4-VINYLBENZYL)-1H-PYRAZOLE may confer unique chemical and physical properties, such as altered electronic distribution and steric effects, which can influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C28H28N2

Molecular Weight

392.5 g/mol

IUPAC Name

3,5-bis(3,4-dimethylphenyl)-1-[(4-ethenylphenyl)methyl]pyrazole

InChI

InChI=1S/C28H28N2/c1-6-23-9-11-24(12-10-23)18-30-28(26-14-8-20(3)22(5)16-26)17-27(29-30)25-13-7-19(2)21(4)15-25/h6-17H,1,18H2,2-5H3

InChI Key

NBRPRDKOIORFOO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NN2CC3=CC=C(C=C3)C=C)C4=CC(=C(C=C4)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.